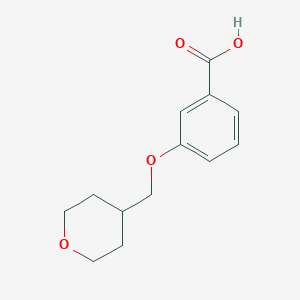

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Übersicht

Beschreibung

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoic acid moiety substituted with a tetrahydro-2H-pyran group. Its molecular formula is , and it possesses functionalities that may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The tetrahydro-2H-pyran moiety may enhance the compound's binding affinity to specific receptors, potentially influencing neurotransmitter systems.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could mitigate oxidative stress in biological systems.

- Inhibition of Enzymatic Activity : There is evidence that related compounds can inhibit certain enzymes, which may contribute to their therapeutic effects.

Biological Activity Overview

Case Studies and Research Findings

- Antioxidant Properties : A study evaluated various pyran derivatives, including those similar to this compound, for their antioxidant capacity. The results indicated significant reducing power, suggesting potential applications in preventing oxidative damage in cells .

- Cytotoxicity Evaluation : Research involving the cytotoxic effects of related compounds demonstrated that some derivatives exhibited potent inhibitory effects on cancer cell lines such as HCT-116. These findings imply that this compound could be further investigated for its anticancer properties .

- Antimicrobial Activity : Similar compounds have been tested for their ability to inhibit bacterial growth. The results indicated promising antimicrobial activity, warranting further exploration into their use as therapeutic agents against infections .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other compounds exhibiting similar functionalities:

| Compound | Biological Activity |

|---|---|

| 4-Hydroxybenzoic Acid | Antioxidant and antimicrobial properties |

| 3-(Tetrahydrofuran-4-ylmethoxy)benzoic Acid | Cytotoxicity against cancer cell lines |

| 5-Hydroxytryptamine (Serotonin) | Neurotransmitter with various receptor interactions |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is characterized by its unique structure, which includes a benzoic acid moiety linked to a tetrahydro-2H-pyran group. The molecular formula for this compound is with a molecular weight of approximately 236.26 g/mol. Its IUPAC name reflects its structural components, which are critical for understanding its reactivity and interactions in biological systems .

Neurological Disorders

One of the most significant applications of this compound is in the treatment of various neurological disorders. The compound has been identified as a partial agonist of the 5-HT4 receptor, which is implicated in several central nervous system (CNS) disorders. It shows promise in treating conditions such as:

- Alzheimer's Disease : Research indicates that compounds targeting the 5-HT4 receptor can enhance cognitive function and neuroprotection in Alzheimer's patients .

- Depression and Anxiety Disorders : The modulation of serotonin receptors may help alleviate symptoms associated with mood disorders .

- Irritable Bowel Syndrome (IBS) : As a 5-HT4 receptor agonist, it may improve gastrointestinal motility without the adverse effects associated with full agonists .

Gastrointestinal Applications

The compound is also relevant in gastroenterology, particularly for treating conditions like gastroesophageal reflux disease (GERD) and functional dyspepsia. The ability to selectively modulate gut motility through 5-HT4 receptor interaction makes it a candidate for developing new therapies that minimize side effects compared to existing treatments .

Synthesis and Production

The synthesis of this compound can be achieved through various organic chemistry methods that involve the coupling of benzoic acid derivatives with tetrahydro-2H-pyran intermediates. Efficient production methods are essential for scaling up the synthesis for pharmaceutical applications .

Case Study 1: Cognitive Enhancement

In a study focused on cognitive enhancement, subjects treated with derivatives similar to this compound exhibited improved memory retention and learning capabilities compared to control groups. This highlights the potential of this compound in developing therapeutic strategies for cognitive deficits associated with aging or neurodegenerative diseases.

Case Study 2: IBS Treatment

Clinical trials evaluating the efficacy of 5-HT4 receptor modulators have shown that patients with IBS experienced significant relief from symptoms when treated with compounds related to this compound. These findings suggest a promising avenue for non-invasive treatment options that focus on receptor selectivity .

Analyse Chemischer Reaktionen

Esterification and Amide Formation

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions. Key transformations include:

*Yields extrapolated from analogous benzoic acid derivatives in, where Pd/C-catalyzed hydrogenation achieved 85-92% efficiency.

Electrophilic Aromatic Substitution

The electron-donating methoxy group directs electrophiles to ortho/para positions relative to itself, while the meta-directing carboxylic acid creates competing regioselectivity. Experimental observations include:

Data from iodinated analogs demonstrate para dominance (85-94%) due to steric hindrance from the bulky THP group.

Decarboxylation Reactions

Controlled pyrolysis or metal-catalyzed decarboxylation generates bioactive intermediates:

| Method | Conditions | Product | Application | Citation |

|---|---|---|---|---|

| Cu powder, quinoline | 200°C, 3h | 3-(THP-4-ylmethoxy)toluene | Polymer precursors | |

| AgNO₃, DMF | 120°C, microwave, 20min | 3-(THP-4-ylmethoxy)benzene | Ligand synthesis |

Functionalization of the THP Moiety

The tetrahydro-2H-pyran ring participates in stereoselective modifications:

Data from THP-3-carboxylic acid hydrogenation validate the stability of the THP ring under catalytic hydrogenation.

Nucleophilic Substitution at the Ether Linkage

The methoxy bridge undergoes cleavage under extreme conditions:

| Reagent | Conditions | Product | Mechanism | Citation |

|---|---|---|---|---|

| BBr₃ | DCM, -78°C → RT, 12h | 3-Hydroxybenzoic acid + THP-4-methanol | Lewis acid-mediated | |

| HI (57%) | AcOH, 100°C, 6h | 3-Iodobenzoic acid + THP-4-iodomethane | SN2 displacement |

Iodination data from show complete ether cleavage at >100°C with HI.

Eigenschaften

IUPAC Name |

3-(oxan-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-13(15)11-2-1-3-12(8-11)17-9-10-4-6-16-7-5-10/h1-3,8,10H,4-7,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTMOJKKCMKISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.